Enalapril maleate
Overview
Description
Enalapril is a medication that belongs to the class of angiotensin-converting enzyme (ACE) inhibitors. It is primarily used to treat high blood pressure, heart failure, and certain kidney diseases. Enalapril works by relaxing blood vessels, allowing blood to flow more smoothly and the heart to pump more efficiently .
Mechanism of Action
Target of Action
Enalapril maleate primarily targets the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system, which is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis .
Mode of Action
This compound is a prodrug that is rapidly biotransformed into its active metabolite, enalaprilat . Enalaprilat competitively inhibits ACE, thereby hindering the production of angiotensin II . Angiotensin II is a key component of the renin-angiotensin-aldosterone system that promotes vasoconstriction and renal reabsorption of sodium ions in the kidneys .
Pharmacokinetics
This compound is well absorbed (60% to 70%) and undergoes hepatic biotransformation to enalaprilat . Both compounds are excreted renally without further metabolism . The onset of action is approximately 1 hour, with a peak effect at 4 to 6 hours . The elimination half-life of enalaprilat is approximately 35 hours .
Result of Action
The inhibition of ACE leads to a decrease in angiotensin II, resulting in vasodilation and a reduction in the secretion of aldosterone . This lowers blood pressure and increases the supply of blood and oxygen to the heart .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, renal impairment, particularly when the glomerular filtration rate is less than 20 ml/min, can result in significant accumulation of enalaprilat, necessitating dosage reduction .
Biochemical Analysis
Biochemical Properties
Enalapril maleate is rapidly biotransformed into its active metabolite, enalaprilat . Enalaprilat competitively inhibits the ACE, hindering the production of angiotensin II . Angiotensin II is a key component of the renin-angiotensin-aldosterone system that promotes vasoconstriction and renal reabsorption of sodium ions in the kidneys .
Cellular Effects
This compound, through its active metabolite enalaprilat, influences cell function by reducing blood pressure and blood fluid volume . This is achieved by inhibiting the formation of angiotensin II, which helps blood vessels relax so that blood can move through them more easily .
Molecular Mechanism
This compound works at the molecular level by blocking the formation of angiotensin II . This is achieved by the competitive inhibition of ACE by enalaprilat, the active metabolite of enalapril . This inhibition hinders the production of angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation and reducing blood pressure .
Temporal Effects in Laboratory Settings
This compound is reported to be quite stable in the solid state under dry or various humid conditions . It becomes unstable in some tablet formulations when mixed with matrix and exposed to the same conditions .
Dosage Effects in Animal Models
In animal models, single oral doses of enalapril above 1,000 mg/kg and ≥1,775 mg/kg were associated with lethality in mice and rats, respectively .
Metabolic Pathways
This compound is absorbed and bioavailable as enalaprilat . Both compounds undergo renal excretion without further metabolism . The functional half-life for accumulation of enalaprilat is 11 hours, and this is increased in the presence of a reduction in renal function .
Transport and Distribution
This compound is orally administered and is rapidly biotransformed into its active metabolite, enalaprilat . The distribution of this compound and its active metabolite within cells and tissues is facilitated by this biotransformation process .
Subcellular Localization
The subcellular localization of this compound and its active metabolite, enalaprilat, is primarily within the bloodstream where they exert their effects . They are not typically localized within specific cellular compartments or organelles, as their primary function involves systemic blood pressure regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Enalapril is synthesized through a series of chemical reactions starting from benzyl alcohol. The process involves several steps, including acylation, reduction, and condensation reactions. One common method involves the use of bis(trichloromethyl) carbonate for acylation, followed by condensation with L-proline to form enalapril .
Industrial Production Methods
In industrial settings, enalapril is often produced as enalapril maleate. The process involves mixing this compound with an alkaline sodium compound and other excipients, followed by drying and further processing into tablets .
Chemical Reactions Analysis
Types of Reactions
Enalapril undergoes various chemical reactions, including:
Oxidation: Enalapril can be oxidized to form enalaprilat, its active metabolite.
Hydrolysis: Enalapril can be hydrolyzed to form enalaprilat.
Substitution: Enalapril can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major product formed from the oxidation and hydrolysis of enalapril is enalaprilat, which is the active form of the drug .
Scientific Research Applications
Enalapril has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study ACE inhibitors and their chemical properties.
Medicine: Widely used in clinical research to study its efficacy in treating hypertension, heart failure, and kidney diseases
Industry: Used in the pharmaceutical industry for the production of antihypertensive medications.
Comparison with Similar Compounds
Enalapril is often compared with other ACE inhibitors, such as:
Lisinopril: Similar to enalapril but does not require conversion to an active form.
Ramipril: Another ACE inhibitor with a longer duration of action.
Captopril: The first ACE inhibitor developed, but with a shorter half-life and more side effects.
Enalapril is unique in its balance of efficacy, duration of action, and side effect profile, making it a widely used medication in its class .
Properties
CAS No. |
76095-16-4 |
---|---|
Molecular Formula |
C24H32N2O9 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-,16-,17-;/m0./s1 |
InChI Key |
OYFJQPXVCSSHAI-OIVMOUHBSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O |
Appearance |
White to Off-White Solid |
melting_point |
143-144.5 143 - 144.5 °C |
76420-75-2 76095-16-4 |
|
physical_description |
Solid |
Pictograms |
Corrosive; Irritant; Health Hazard |
Purity |
98% |
Related CAS |
76095-16-4 (maleate) |
solubility |
In water, 1.64X10+4 mg/L at 25 °C 2.13e-01 g/L |
Synonyms |
N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline (2Z)-2-Butenedioate; Acapril; Acetensil; Alphrin; Amprace; Enaloc; Enapren; Enapril; Enaprin; Glioten; Hipoartel; Hytrol; Innovace; Innovade; Lapril; Lotrial; MK 421; Reniten; Renivace; Tenace; Unaril; Vasotec; Xanef |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Enalapril Maleate exert its antihypertensive effect?
A1: this compound is a prodrug that is rapidly metabolized to Enalaprilat. Enalaprilat acts as a highly specific and competitive inhibitor of angiotensin-converting enzyme (ACE). [] This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [] By reducing angiotensin II levels, this compound lowers blood pressure by inducing vasodilation and decreasing aldosterone secretion. [, ]
Q2: Does this compound impact homocysteine levels?
A2: Yes, studies have shown that this compound, particularly when combined with folic acid, can significantly decrease plasma homocysteine (Hcy) levels in hypertensive patients. [, , , , ] This effect is more pronounced in patients with elevated baseline Hcy levels (hyperhomocysteinemia). []
Q3: How does this compound affect vascular remodeling in hypertension?
A3: Research suggests that this compound can alleviate endoplasmic reticulum stress (ERS) in vascular smooth muscle cells, a key factor in vascular remodeling associated with hypertension. [] This is achieved by downregulating the expression of ERS markers like GRP78 and CHOP. [] The reduction in Hcy levels by this compound also contributes to its positive impact on vascular remodeling. []
Q4: What is the molecular formula and weight of this compound?
A4: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they do provide insights into its structure. For precise information, consult a chemical database or the drug's monograph.
Q5: Can you provide information on spectroscopic data for this compound?
A5: Infrared spectroscopy (ATR-FTIR) studies have identified specific vibration signals characteristic of this compound, including peaks at 3211 cm-1 (N-H), 1750 cm-1 (C=O, ester), 1725 cm-1 (C=O, acid) and 1645 (C=O, amide). [] This information helps in structural characterization and identification of the compound.
Q6: What are some strategies to improve the stability of this compound formulations?
A8: Several approaches can be employed to enhance the stability of this compound formulations. These include: * Hot-Melt Granulation: Utilizing hydrophobic binders like stearic acid or glyceryl monostearate during hot-melt granulation has demonstrated improved stability, potentially surpassing the stability of enalapril sodium salt. [] * Fluidized Bed Hot Melt Granulation: Employing hydrophilic materials like Gelucire 50/13®, polyethylene glycol 6000, and Poloxamer 407® as binders in this granulation technique has been shown to significantly enhance chemical stability. []
Q7: What is the impact of different pH conditions on the dissolution of this compound tablets?
A9: Dissolution studies using a flow-through cell method have demonstrated variations in the dissolution profiles of this compound tablets from different manufacturers. [] This suggests potential differences in formulation and manufacturing processes that impact drug release. Additionally, this compound exhibits pH-dependent degradation. []
Q8: How is this compound absorbed and metabolized in the body?
A10: this compound is a prodrug that is rapidly absorbed after oral administration and undergoes significant first-pass metabolism in the liver to its active metabolite, Enalaprilat. [, ] The bioavailability of this compound is approximately 40% due to this first-pass effect. []
Q9: What is the relationship between the pharmacokinetic parameters of this compound and its clinical efficacy?
A11: Studies have demonstrated a strong correlation between the in vivo absorption of this compound and its in vitro dissolution profile. [] This highlights the importance of dissolution testing in predicting the drug's bioavailability and, consequently, its therapeutic effectiveness.
Q10: Have there been studies comparing this compound to other antihypertensive drugs?
A12: Yes, clinical trials have compared this compound to other antihypertensive agents like Losartan Potassium. [, ] In a randomized, double-blind study, this compound 20 mg provided similar blood pressure reductions to Losartan Potassium 50 mg. []
Q11: What is known about the safety profile of this compound?
A11: this compound is generally well-tolerated, but like all medications, it can cause side effects. Information regarding potential adverse events, contraindications, and interactions with other medications should be obtained from the drug's prescribing information.
Q12: Does this compound interact with drug transporters?
A14: Research on Caco-2 cells suggests that this compound, along with other ACE inhibitors like Captopril, might utilize the H+-coupled dipeptide transport system for absorption. [] This finding highlights the potential for drug interactions with other substrates of this transporter.
Q13: What analytical techniques are commonly employed to quantify this compound in biological samples?
A15: High-performance liquid chromatography (HPLC) coupled with various detection methods like UV detection [, , ] and mass spectrometry (MS) [] are widely used to quantify this compound in plasma samples for pharmacokinetic studies.
Q14: How is the quality of this compound tablets controlled?
A16: Quality control measures for this compound tablets encompass several parameters outlined in pharmacopoeial guidelines, including: * Assay: Determining the content of this compound in the tablets to ensure accurate dosage. [, ] * Dissolution Testing: Evaluating the rate at which the drug dissolves from the tablet matrix, crucial for predicting bioavailability. [, , ] * Uniformity of Dosage Units: Assessing the consistency of drug content within and between tablets. [, ] * Impurity Profiling: Identifying and quantifying any degradation products to guarantee product safety and efficacy. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.